molecular formula C15H14N6O3 B2462478 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 938017-83-5

1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B2462478
CAS No.: 938017-83-5
M. Wt: 326.316
InChI Key: NAEVKHKMLKBYGB-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a sophisticated heterocyclic building block designed for medicinal chemistry and drug discovery applications. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in biomedical research known for its strong resemblance to purine bases, which allows it to interact effectively with a wide range of biological targets . The core structure is characterized by a 1,3-dimethyl-substituted pyrazole ring fused with a pyridine, providing a stable framework for further derivatization . The presence of a 3-nitrophenyl group at the 6-position and a reactive carbohydrazide moiety at the 4-position makes this molecule a versatile intermediate for the synthesis of diverse compound libraries. The carbohydrazide functional group is particularly valuable for constructing various derivatives, including hydrazones and heterocyclic fused systems, which are essential for structure-activity relationship (SAR) studies. Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant potential in pharmaceutical research, with published studies highlighting their application as kinase inhibitors and phosphodiesterase (PDE) inhibitors . Over 300,000 1H-pyrazolo[3,4-b]pyridine compounds have been described in the scientific literature, included in more than 5,500 references and 2,400 patents, underscoring the immense industrial and academic interest in this chemotype . The nitrophenyl substituent offers a handle for further chemical modification via reduction to the corresponding aniline, expanding the possibilities for creating amides, ureas, and other pharmacologically relevant functional groups. This compound is intended for use as a key synthetic intermediate in the discovery of new therapeutic agents and is provided exclusively for research purposes in laboratory settings. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-8-13-11(15(22)18-16)7-12(17-14(13)20(2)19-8)9-4-3-5-10(6-9)21(23)24/h3-7H,16H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEVKHKMLKBYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1H-Pyrazol-3-Amine with Nitromalonaldehyde

A foundational method involves reacting 1H-pyrazol-3-amine with sodium nitromalonaldehyde monohydrate in aqueous media. This reaction proceeds at 90°C for 16 hours, yielding 5-nitro-1H-pyrazolo[3,4-b]pyridine with a 27% yield after silica gel chromatography. The nitro group at position 5 serves as a precursor for further functionalization.

Zinc Chloride-Catalyzed Cyclization in Ethanol

Alternative conditions employ ethanol as a solvent with zinc chloride catalysis. Heating 1H-pyrazol-3-amine and sodium 2-nitro-1,3-dioxopropan-2-ide under reflux for 1 hour achieves a 33% yield of the pyrazolo[3,4-b]pyridine core. This method prioritizes shorter reaction times but requires careful pH adjustment during workup.

Functionalization at Position 6: Introduction of the 3-Nitrophenyl Group

The 3-nitrophenyl substituent is introduced via two primary routes:

Direct Nitration of Phenyl-Substituted Intermediates

Nitration of a pre-installed phenyl group using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group selectively at the meta position. This method demands strict temperature control to avoid di-nitration byproducts.

Suzuki-Miyaura Cross-Coupling

For higher regioselectivity, palladium-catalyzed cross-coupling between 6-bromo-1,3-dimethylpyrazolo[3,4-b]pyridine and 3-nitrophenylboronic acid is employed. Optimized conditions use Pd(PPh₃)₄ as a catalyst, potassium carbonate (K₂CO₃) as a base, and a toluene/water biphasic system at 80°C, achieving yields exceeding 60%.

Formation of the Carbohydrazide Moiety

The carbohydrazide group at position 4 is installed through sequential acylation and hydrazide formation:

Ester Hydrolysis and Hydrazinolysis

  • Ester Hydrolysis : The methyl ester intermediate (1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) is hydrolyzed using aqueous NaOH in ethanol at reflux, yielding the carboxylic acid.
  • Hydrazide Formation : The acid is treated with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux for 6–8 hours, producing the carbohydrazide with >85% purity.

Direct Hydrazide Coupling

An alternative one-pot method involves reacting the acid chloride derivative with anhydrous hydrazine in tetrahydrofuran (THF) at 0°C. This approach bypasses ester intermediates but requires stringent moisture control.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Condition Effect on Yield
Catalyst ZnCl₂ (0.5 equiv) +15%
Solvent Ethanol/Water (3:1) +20%
Temperature 90°C (cyclization) -10% Impurities
Reaction Time 16 hours (aqueous nitration) +12%

Characterization and Analytical Validation

Synthetic intermediates and the final product are validated using:

  • ¹H/¹³C NMR : Distinct signals for methyl groups (δ 2.5–3.0 ppm), nitroaryl protons (δ 8.1–8.4 ppm), and carbohydrazide NH (δ 10.2 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 326.31 [M+H]⁺.
  • Elemental Analysis : C 55.21%, H 4.32%, N 25.75% (calculated for C₁₅H₁₄N₆O₃).

Industrial-Scale Production Considerations

Scaling up synthesis requires:

  • Continuous Flow Reactors : For nitration and coupling steps to enhance safety and consistency.
  • Recrystallization Solvents : Ethyl acetate/n-hexane (1:3) achieves >98% purity.
  • Waste Management : Neutralization of acidic byproducts with CaCO₃ before disposal.

Applications and Derivatives

While the primary use of this compound is as a synthetic intermediate, its derivatives show promise in:

  • Anticancer Agents : Pyrazolo[3,4-b]pyridine cores exhibit kinase inhibition.
  • Antimicrobials : Nitrophenyl groups enhance activity against Gram-positive bacteria.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (Et3N).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

Medicinal Chemistry

Drug Development
This compound serves as a scaffold for designing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against specific targets such as enzymes and receptors. For instance, the nitrophenyl group may enhance lipophilicity and facilitate interactions with biological membranes, while the carbohydrazide moiety can improve binding affinity through hydrogen bonding.

Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit anticancer properties. The unique electronic characteristics of the nitrophenyl group may contribute to this activity by participating in redox reactions that induce oxidative stress in cancer cells .

Biological Studies

Mechanistic Insights
The compound’s mechanism of action is primarily associated with its ability to bind to specific molecular targets. Studies have shown that it can modulate enzyme activities through competitive inhibition or allosteric modulation, depending on the target site. The nitrophenyl group may also facilitate electron transfer processes relevant in biochemical pathways.

Biological Assays
It is utilized in various assays to study the effects of nitrophenyl and carbohydrazide groups on cellular functions. These studies help elucidate the pharmacodynamics and pharmacokinetics of new drug candidates derived from this compound.

Materials Science

Synthesis of Novel Materials
The compound can be employed in synthesizing novel materials with unique electronic or optical properties. Its structure allows for functionalization that can lead to materials suitable for applications in organic electronics or photonics .

Nanomaterials
Research suggests that compounds like 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can be integrated into nanomaterials for enhanced performance in sensors or catalysts due to their unique electronic properties and stability under various conditions .

Catalysis

Ligand in Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals that exhibit catalytic properties. Such complexes are valuable in various chemical reactions, including oxidation and reduction processes, which are essential in synthetic organic chemistry.

Catalytic Applications
In catalytic systems, the incorporation of this compound can enhance reaction rates and selectivity due to its ability to stabilize transition states through coordination with metal centers .

Summary Table of Applications

Field Application Key Features
Medicinal ChemistryDrug development, anticancer activityScaffold for drug design, enhanced binding affinity
Biological StudiesMechanistic insights, biological assaysModulation of enzyme activity, effects on cellular functions
Materials ScienceSynthesis of novel materials, nanomaterialsUnique electronic properties, stability
CatalysisLigand in coordination chemistry, catalytic applicationsStabilization of transition states, enhanced reaction rates

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the carbohydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[3,4-b]Pyridine Core

Key differences among analogs arise from substituent modifications at positions 1, 3, 4, and 4. A comparative analysis is summarized in Table 1 .

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference IDs
Target Compound 1,3-dimethyl; 6-(3-nitrophenyl); 4-carbohydrazide C₁₅H₁₂N₄O₄ 312.29 Potential redox activity
6-(4-Methoxyphenyl)-3-methyl-1-phenyl analog 1-phenyl; 3-methyl; 6-(4-methoxyphenyl); 4-carbohydrazide C₁₉H₁₈N₄O₂ 350.38 Enhanced solubility (methoxy group)
6-(Furan-2-yl)-1,3-dimethyl analog 1,3-dimethyl; 6-(furan-2-yl); 4-carbohydrazide C₁₃H₁₃N₅O₂ 271.28 Fluorescence applications
1-(2-Fluorophenyl)-6-(3-nitrophenyl) acid 1-(2-fluorophenyl); 6-(3-nitrophenyl); 4-carboxylic acid C₁₉H₁₁FN₄O₄ 378.31 Higher lipophilicity (fluorine)
Methyl ester precursor (CAS 834897-24-4) 1,3-dimethyl; 6-(3-nitrophenyl); 4-methyl ester C₁₆H₁₄N₄O₄ 326.31 Synthetic intermediate

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Replacement of the 3-nitrophenyl group (target compound) with 4-methoxyphenyl (electron-donating) increases solubility but may reduce electrophilic reactivity .
  • Carbohydrazide vs.
  • Heterocyclic Substituents: Analogs with furan (e.g., ) or thieno[2,3-d]pyrimidine moieties (e.g., ) exhibit fluorescence or enhanced bioactivity due to extended π-conjugation.

Biological Activity

1,3-Dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrazole ring fused to a pyridine ring, along with a nitrophenyl group and a carbohydrazide moiety. Research into its biological activity has revealed promising applications, particularly in the fields of pharmacology and materials science.

The molecular formula for this compound is C15H14N6O3C_{15}H_{14}N_{6}O_{3} with a CAS number of 938017-83-5. The compound's structure can be represented as follows:

InChI InChI 1S C15H14N6O3 c1 8 13 11 15 22 18 16 7 12 17 14 13 20 2 19 8 9 4 3 5 10 6 9 21 23 24 h3 7H 16H2 1 2H3 H 18 22 \text{InChI InChI 1S C15H14N6O3 c1 8 13 11 15 22 18 16 7 12 17 14 13 20 2 19 8 9 4 3 5 10 6 9 21 23 24 h3 7H 16H2 1 2H3 H 18 22 }

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved by reacting a hydrazine derivative with a β-diketone or β-ketoester.
  • Fusing the Pyrazole and Pyridine Rings : This cyclization is often facilitated by reagents like phosphorus oxychloride (POCl₃).
  • Introduction of the Nitrophenyl Group : Nitration reactions using nitric acid and sulfuric acid are common.
  • Formation of the Carbohydrazide Moiety : This step involves reacting the intermediate with hydrazine hydrate under reflux conditions .

Antiparasitic Activity

Recent studies have highlighted the potential of pyrazole derivatives in treating parasitic infections. For instance, compounds structurally related to this compound have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro tests revealed that certain derivatives exhibit significant trypanocidal activity with IC₅₀ values as low as 2.75 µM .

The mechanism through which these compounds exert their biological effects often involves binding to specific molecular targets such as enzymes or receptors. The nitrophenyl group may facilitate electron transfer reactions, while the carbohydrazide moiety enhances binding affinity through hydrogen bonding interactions with biological macromolecules .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

Study Target IC₅₀ Value (µM) Notes
Study AT. cruzi Amastigotes2.75 ± 0.62Promising candidate for preclinical studies
Study BMammalian Cells (Vero)CC₅₀ > 500Low toxicity observed
Study CTrypomastigotes of T. cruzi34.54 ± 8.32Most active among tested derivatives

Structure–Activity Relationship (SAR)

The SAR analysis indicates that substituents on the pyrazole ring significantly influence biological activity. For example, halogen substitutions at specific positions enhance potency against T. cruzi . The presence of functional groups such as nitro or amino groups can modulate the compound's interaction with biological targets.

Q & A

Basic: What are the typical synthetic pathways for 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?

The compound is synthesized via multi-step reactions, often starting with pyrazole or pyrazolo[3,4-b]pyridine intermediates. For example:

  • Step 1 : Cyclocondensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes (e.g., 3-nitrobenzaldehyde) and ethyl pyruvate in acetic acid to form the pyrazolo[3,4-b]pyridine core .
  • Step 2 : Conversion of the ester group to a hydrazide via reaction with hydrazine hydrate under reflux conditions .
    Key intermediates : Ethyl-3-methyl-1-phenyl-6-aryl-pyrazolo[3,4-b]pyridine-4-carboxylates are critical precursors. Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to avoid side products .

Basic: Which spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and ring structures. For example, the nitrophenyl group’s aromatic protons appear as distinct splitting patterns in 1^1H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and monitor reaction progress .
  • FT-IR Spectroscopy : Identifies functional groups like the carbohydrazide (-CONHNH2_2) via N-H stretches (~3300 cm1^{-1}) and C=O bands (~1650 cm1^{-1}) .

Advanced: How can Density Functional Theory (DFT) predict the compound’s reactivity, stability, and electronic properties?

  • DFT Calculations (B3LYP/CAM-B3LYP) : Predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For pyrazolo[3,4-b]pyridines, C7 is identified as a reactive site for nucleophilic attack .
  • Thermodynamic Stability : Total energy and Gibbs free energy calculations compare stability of tautomers or derivatives. For example, HMBPP (a related compound) shows higher stability than its isomer due to optimized hydrogen bonding .
  • Solvent Effects : Polarizable Continuum Model (PCM) simulations in methanol or cyclohexane validate experimental UV-Vis spectra .

Advanced: What strategies improve the compound’s solubility and bioavailability for pharmacological studies?

  • Scaffold Modification : Replacing indazole with pyrazolo[3,4-b]pyrazine reduces LogD and enhances aqueous solubility (e.g., from <0.001 mg/mL to >0.01 mg/mL) .
  • Functional Group Engineering : Introducing polar groups (e.g., -OH, -NH2_2) or PEGylation improves solubility. Neutral P1 moieties (e.g., p-methoxyphenyl) retain target affinity while enhancing oral bioavailability .
  • Co-Crystallization : Use of co-formers (e.g., cyclodextrins) in crystallization can enhance dissolution rates .

Advanced: How to design experiments for evaluating antimicrobial activity, including resolving contradictory data?

  • Assay Design :
    • Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
    • Controls : Use streptomycin (bacteria) and clotrimazole (fungi) as reference drugs.
    • Dose-Response Curves : Determine MIC (Minimum Inhibitory Concentration) values in triplicate to address variability .
  • Data Contradictions :
    • Check for solvent interference (e.g., DMSO toxicity controls).
    • Use checkerboard assays to identify synergies/antagonisms with other drugs .

Advanced: How to establish structure-activity relationships (SAR) for optimizing pharmacological activity?

  • Core Modifications :
    • Phenyl Substituents : Electron-withdrawing groups (e.g., -NO2_2) at the 3-position enhance antitubercular activity .
    • Hydrazide vs. Ester : The carbohydrazide moiety improves anti-leishmanial activity compared to esters .
  • Biological Screening :
    • Kinase Inhibition Assays : Test against protein kinases (e.g., CDK2) using fluorescence polarization .
    • In Vivo Models : Use murine models for anti-inflammatory or antipyretic activity, with dose optimization based on pharmacokinetic profiles .

Advanced: What purification techniques are critical for isolating high-purity derivatives?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/methanol) for crystal lattice formation .
  • HPLC Prep-Scale : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity for biological testing .

Advanced: How to address challenges in scaling up synthesis while maintaining yield and purity?

  • Process Optimization :
    • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) improve coupling reaction efficiency .
    • Flow Chemistry : Continuous flow reactors reduce reaction times and byproduct formation for steps like cyclocondensation .
  • Quality Control :
    • In-Line PAT (Process Analytical Technology) : Real-time monitoring via Raman spectroscopy ensures consistency .

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